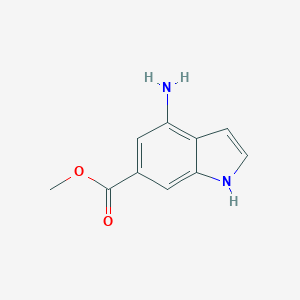![molecular formula C15H24O3 B055261 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione CAS No. 123018-64-4](/img/structure/B55261.png)
8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is an organic compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. This compound is characterized by its spirocyclic structure, which includes a spiro linkage between a cyclohexane ring and a dioxolane ring. The presence of two propyl groups at the 8th position of the cyclohexane ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione typically involves the reaction of a suitable cyclohexanone derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and catalysts such as palladium on carbon, and sodium borohydride. Major products formed from these reactions include alcohols, carboxylic acids, and substituted spiro compounds .
Scientific Research Applications
8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This compound can also interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione can be compared with other spirocyclic compounds such as:
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione: Similar in structure but with methyl groups instead of propyl groups, leading to different chemical properties and reactivity.
2-Oxaspiro[4.5]decane-1,8-dione: Another spirocyclic compound with different substitution patterns, affecting its chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-3-5-14(6-4-2)7-9-15(10-8-14)11-12(16)18-13(15)17/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKNGYPICQVZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2(CC1)CC(=O)OC2=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564541 |
Source


|
| Record name | 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123018-64-4 |
Source


|
| Record name | 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)
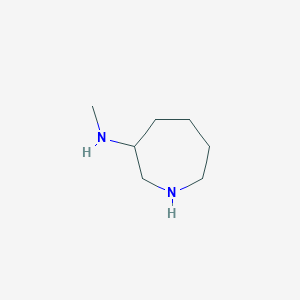

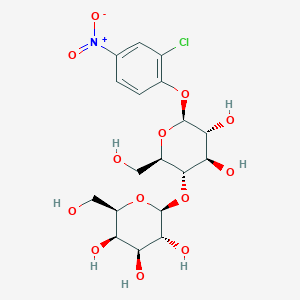
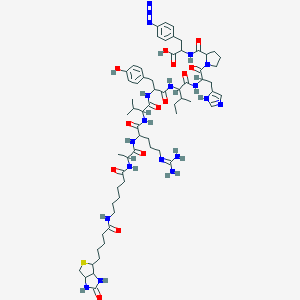
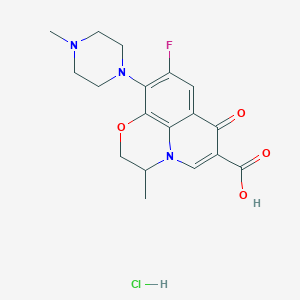

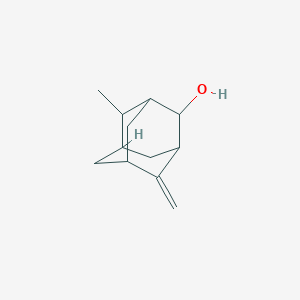
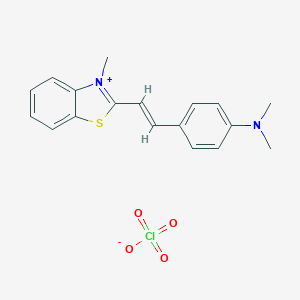
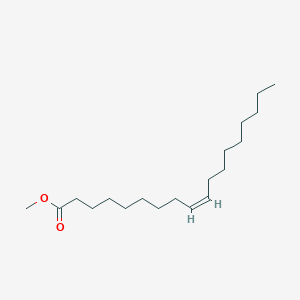

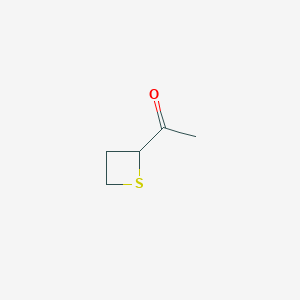
![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)
